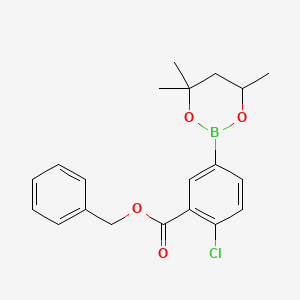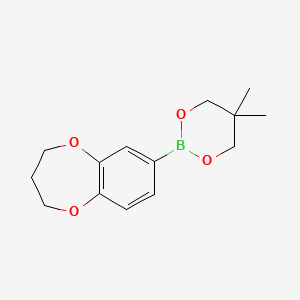
1,3-Bis-(diphenylmethyl)-imidazolium chloride; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis-(diphenylmethyl)-imidazolium chloride, also known as BDMI, is an organo-halogen compound with the molecular formula C15H17ClN2. It is a colorless, solid compound that is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide. It is used as a reagent in organic synthesis, and as a catalyst in various chemical reactions. It is also used as an ionic liquid in laboratory experiments.
Aplicaciones Científicas De Investigación
1,3-Bis-(diphenylmethyl)-imidazolium chloride is used in a variety of scientific research applications. It is used as a reagent for the synthesis of organic compounds, such as alkaloids, peptides, and heterocyclic compounds. It is also used as a catalyst in organic reactions, such as the synthesis of polymers and the polymerization of olefins. It is also used as an ionic liquid in various laboratory experiments, such as the synthesis of metal complexes and the extraction of organic compounds from aqueous solutions.
Mecanismo De Acción
1,3-Bis-(diphenylmethyl)-imidazolium chloride acts as an acid catalyst in organic reactions. It is a Lewis acid, which means that it can donate an electron pair to a Lewis base, such as a nucleophile. This electron pair donation activates the reactants, allowing them to react faster and more efficiently. It can also activate the reaction by forming a complex with the reactants, which can then undergo a reaction.
Biochemical and Physiological Effects
1,3-Bis-(diphenylmethyl)-imidazolium chloride is not known to have any biochemical or physiological effects. It is not known to be toxic, and it has been approved by the European Food Safety Authority for use as a food additive.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Bis-(diphenylmethyl)-imidazolium chloride has several advantages for laboratory experiments. It is a highly soluble organic compound, which makes it easy to work with. It is also a relatively stable compound, which makes it suitable for use in long-term experiments. However, it is also a highly reactive compound, which can lead to undesired side reactions in some experiments.
Direcciones Futuras
1,3-Bis-(diphenylmethyl)-imidazolium chloride has potential for use in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has also been used as an ionic liquid in laboratory experiments. Future research could focus on developing new methods for synthesizing 1,3-bis-(diphenylmethyl)-imidazolium chloride, as well as exploring its potential applications in other areas of research. Additionally, further research could focus on the safety and toxicity of 1,3-bis-(diphenylmethyl)-imidazolium chloride, as well as its potential environmental impacts.
Métodos De Síntesis
1,3-Bis-(diphenylmethyl)-imidazolium chloride can be synthesized by reacting diphenyldimethylchlorosilane with 1,3-dichloro-2-propanol in an acidic medium. The reaction is carried out in a mixture of toluene and water at a temperature of 80°C. The reaction yields a white solid product, which can be purified by recrystallization from ethanol.
Propiedades
IUPAC Name |
1,3-dibenzhydrylimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N2.ClH/c1-5-13-24(14-6-1)28(25-15-7-2-8-16-25)30-21-22-31(23-30)29(26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-23,28-29H;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMCTLIDDUZQIM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C[N+](=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis-(diphenylmethyl)imidazoliumchloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6327903.png)
![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6327911.png)
![tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327912.png)
![8-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327928.png)

![Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride](/img/structure/B6327947.png)
![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327954.png)
![8-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327960.png)


![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327978.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6327986.png)

